Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl-
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Overview
Description
Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with reactive side chains like cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.
Scientific Research Applications
Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the treatment of diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Glycine, glycyl-L-cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-arginyl-L-arginyl-L-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-lysylglycyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness
Glycine, glycyl-L-asparaginyl-L-lysyl-L-arginyl-L-threonyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications that require precise molecular interactions.
Properties
CAS No. |
524916-44-7 |
---|---|
Molecular Formula |
C30H57N15O10 |
Molecular Weight |
787.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C30H57N15O10/c1-15(46)23(28(55)44-16(7-4-10-38-29(34)35)24(51)40-14-22(49)50)45-26(53)18(8-5-11-39-30(36)37)42-25(52)17(6-2-3-9-31)43-27(54)19(12-20(33)47)41-21(48)13-32/h15-19,23,46H,2-14,31-32H2,1H3,(H2,33,47)(H,40,51)(H,41,48)(H,42,52)(H,43,54)(H,44,55)(H,45,53)(H,49,50)(H4,34,35,38)(H4,36,37,39)/t15-,16+,17+,18+,19+,23+/m1/s1 |
InChI Key |
DYALSKMTUNVGAY-SODLKXEPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CN)O |
Origin of Product |
United States |
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